
5-Fluoro-2-methoxynicotinaldehyde
Overview
Description
5-Fluoro-2-methoxynicotinaldehyde is a compound that is structurally related to various fluorinated heterocyclic compounds that have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the research on similar fluorinated compounds provides insights into the chemical behavior and potential applications of such molecules. For instance, fluorinated naphthyridone derivatives have been synthesized and evaluated for their antibacterial properties, indicating the relevance of fluorinated compounds in medicinal chemistry .
Synthesis Analysis
The synthesis of fluorinated compounds often involves the introduction of a fluorine atom or a fluorinated group into a heterocyclic framework. In the case of the 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone derivatives, the synthesis likely involves multiple steps, including the formation of the naphthyridone core followed by the introduction of the fluorine atom and the methoxy or hydroxy groups . The specific methods and conditions used for the synthesis can greatly affect the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can significantly influence their chemical reactivity and biological activity. For example, the presence of a fluorine atom can affect the electronic distribution within the molecule, potentially enhancing its ability to interact with biological targets. The tautomerism observed in 5-fluoro-4-hydroxy-2-methoxypyrimidine, which is structurally similar to 5-fluoro-2-methoxynicotinaldehyde, suggests that such compounds can exist in different forms depending on the environmental conditions, such as solvent and pH .
Chemical Reactions Analysis
Fluorinated aldehydes can participate in various chemical reactions, including aldol reactions, which are important for constructing carbon-carbon bonds. The study of a fluorogenic aldehyde with a 1,2,3-triazole moiety demonstrates the utility of such compounds in monitoring reaction progress through changes in fluorescence . This indicates that 5-fluoro-2-methoxynicotinaldehyde could potentially be used in similar applications, where its reactivity could be exploited in synthetic chemistry or bioconjugation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For instance, the introduction of a methoxy group in the 5-position of a fluorinated naphthyridone derivative was found to be tolerated, suggesting that such modifications can be used to fine-tune the properties of the molecule without significantly diminishing its biochemical potency . Additionally, the solvation effects observed in tautomeric fluorinated pyrimidines highlight the importance of solvent interactions in determining the stability and behavior of such compounds .
Scientific Research Applications
Chemosensor for Copper Ion Detection
5-Fluoro-2-hydroxybenzaldehyde, a derivative closely related to 5-Fluoro-2-methoxynicotinaldehyde, has been used in the development of a chemosensor. This sensor selectively identifies Cu2+ ions, evidenced by a color change from colorless to yellow, which can be used for the visual detection of copper ions. This application is significant in the field of environmental monitoring and chemical analysis (Gao et al., 2014).
Fluorometric Studies
Another application involves the use of derivatives of 5-Fluoro-2-methoxynicotinaldehyde in fluorometric studies. For instance, the fluorometric determination of 5-methoxytryptamine in various tissues and fluids showcases its utility in biochemical analysis and medical diagnostics (Prozialeck et al., 1978).
Alzheimer's Disease Research
In Alzheimer's disease research, a derivative of 5-Fluoro-2-methoxynicotinaldehyde has been used in molecular imaging to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of patients. This application is vital for understanding the progression of Alzheimer's and potentially for the development of therapeutic strategies (Kepe et al., 2006).
Drug Delivery Research
A methoxy polyethylene glycol (mPEG) grafted chitosan micelle, incorporating a 5-Fluoro-2-methoxynicotinaldehyde derivative, has been explored as a drug carrier for anticancer chemotherapy. This showcases its potential in pharmaceutical formulations and targeted drug delivery (Fu et al., 2014).
Supercapacitor Application
The compound has also found application in the development of high-performance poly(5-fluoroindole) as charge storage material for supercapacitors. This research indicates its potential in the field of energy storage and material science (Wang et al., 2019).
Safety And Hazards
5-Fluoro-2-methoxynicotinaldehyde is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It may cause skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation. It is also identified as having specific target organ toxicity with single exposure (Category 3) .
properties
IUPAC Name |
5-fluoro-2-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGPZRLCMRMSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627552 | |
| Record name | 5-Fluoro-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxynicotinaldehyde | |
CAS RN |
351410-62-3 | |
| Record name | 5-Fluoro-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-methoxynicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)
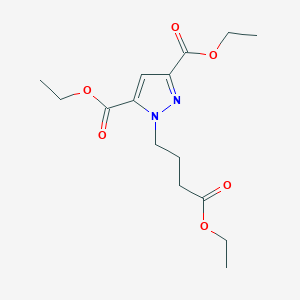
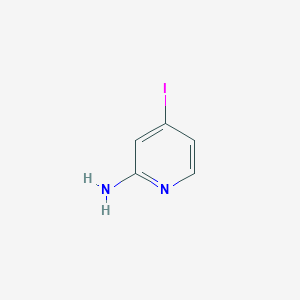
![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)


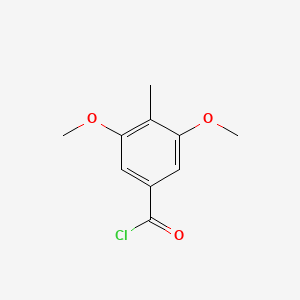

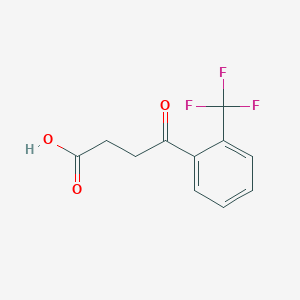
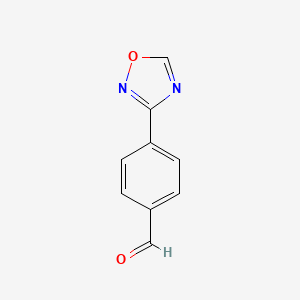

![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)